3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as thieno[3,2-d]pyrimidines, often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as thieno[3,2-d]pyrimidines, have been studied. These reactions often involve cyclization, condensation, and other processes .Scientific Research Applications
Scintigraphic Detection of Melanoma Metastases
A study investigated the use of a radiolabeled benzamide, specifically [iodine-123]-(S)-IBZM, for scintigraphic detection of melanoma metastases. This radiolabeled benzamide is usually employed to study neuropsychiatric disorders but was theorized to be useful for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. The study showed promising results for detecting melanoma, suggesting that radiolabeled benzamides could be effective tracers for melanoma imaging. However, the hepatobiliary excretion of the tracer may limit detection of intra-abdominal lesions. This research underscores the versatility of benzamide derivatives in medical imaging and diagnostics (Maffioli et al., 1994).
Sigma Receptor Scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide
Another study focused on the potential of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in vivo. This was based on benzamides' preferential binding to sigma receptors, which are overexpressed on breast cancer cells. The study found that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting a new avenue for noninvasively assessing tumor proliferation. This study exemplifies the application of benzamide derivatives in cancer diagnosis and the potential for targeted imaging techniques (Caveliers et al., 2002).
Properties
IUPAC Name |
3-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(22-17-16-9-10-25-19(16)21-12-20-17)13-5-4-8-15(11-13)24-14-6-2-1-3-7-14/h1-12H,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTJRQSZOZOQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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